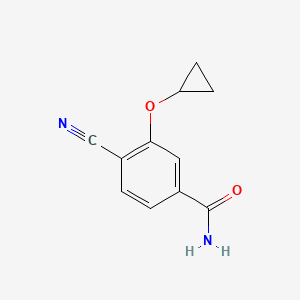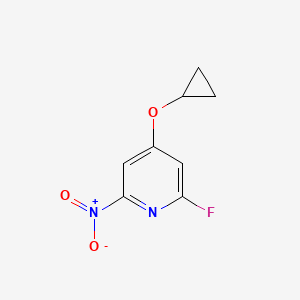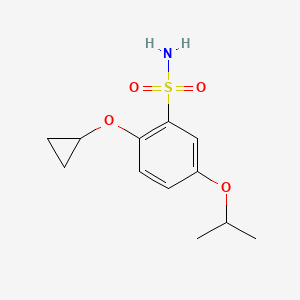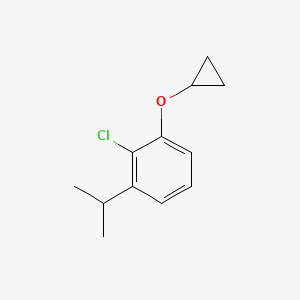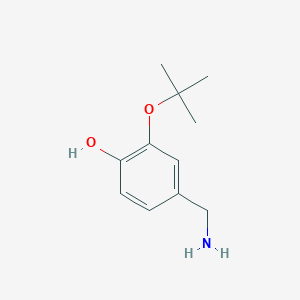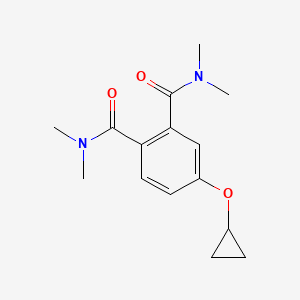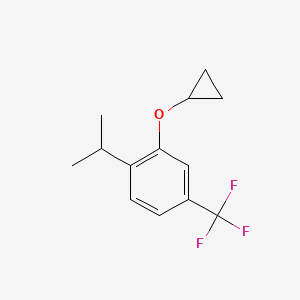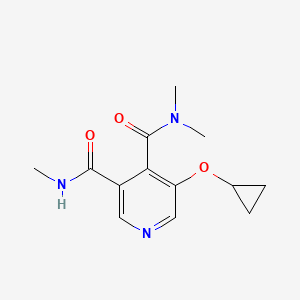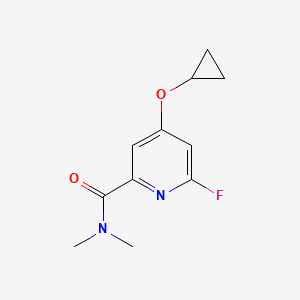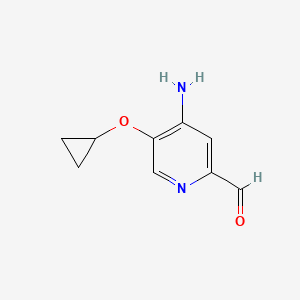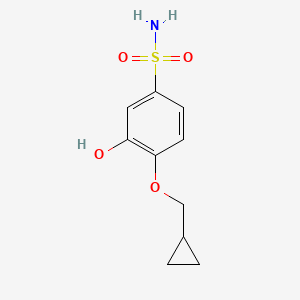
4-(Cyclopropylmethoxy)-3-hydroxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopropylmethoxy)-3-hydroxybenzenesulfonamide is an organic compound with a unique structure that includes a cyclopropylmethoxy group, a hydroxy group, and a benzenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-3-hydroxybenzenesulfonamide typically involves the alkylation of 3-hydroxy-4-halogenated benzaldehyde with cyclopropylmethanol, followed by sulfonamide formation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclopropylmethoxy)-3-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of cyclopropylmethoxybenzaldehyde or cyclopropylmethoxybenzoic acid.
Reduction: Formation of cyclopropylmethoxybenzenesulfonamide amines.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopropylmethoxy)-3-hydroxybenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating conditions like pulmonary fibrosis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Cyclopropylmethoxy)-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1/Smad signaling pathway, which plays a crucial role in the epithelial-mesenchymal transformation and fibrosis . This inhibition leads to reduced expression of proteins such as α-SMA, vimentin, and collagen I, and increased expression of E-cadherin, thereby mitigating fibrosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Cyclopropylmethoxy)ethylphenol: Another compound with a cyclopropylmethoxy group, used in pharmaceutical applications.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Known for its inhibitory effects on pulmonary fibrosis.
Uniqueness
4-(Cyclopropylmethoxy)-3-hydroxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit the TGF-β1/Smad pathway sets it apart from other similar compounds, making it a valuable candidate for further research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H13NO4S |
|---|---|
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
4-(cyclopropylmethoxy)-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C10H13NO4S/c11-16(13,14)8-3-4-10(9(12)5-8)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H2,11,13,14) |
InChI-Schlüssel |
MSDXYNSAAPFCHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=C(C=C(C=C2)S(=O)(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


